Structural Uniqueness: Exclusive 4-Pyridinyl-4-pyridinium Topology in the AldrichCPR Collection
A substructure search of the Sigma-Aldrich AldrichCPR pyridinium library reveals that only one compound carries the 4-(4-pyridinyl)-4-pyridinium core combined with a 4-methylphenyl-2-oxoethyl side chain: the target compound (L449865) . The 2-position regioisomer (L449857, CAS 19081-17-5) is commercially available, but it places the pendant pyridine nitrogen at a distinct vector angle, directly impacting molecular recognition geometry . Compounds lacking the second pyridyl moiety (e.g., CAS 38377-67-2) are structurally simpler, possessing only one cationic nitrogen center and a molecular weight of 212.3 Da for the cation versus 289.1 Da for the target compound, a 36% mass difference that alters diffusion coefficients and pharmacokinetic-relevant parameters .
| Evidence Dimension | Molecular architecture: position of pendant pyridyl group and overall molecular weight |
|---|---|
| Target Compound Data | 4-(4-pyridinyl) substituent on pyridinium ring; cation monoisotopic mass 289.1341 Da; molecular weight (bromide salt) 369.26 g/mol |
| Comparator Or Baseline | 2-(2-pyridinyl) isomer (CAS 19081-17-5): same molecular weight 369.26 g/mol, different nitrogen geometry; 1-(2-(4-methylphenyl)-2-oxoethyl)pyridinium (CAS 38377-67-2): cation mass 212.26706 Da, single nitrogen center |
| Quantified Difference | Opposite pyridyl attachment position vs. 2-isomer (vector-angle change ≈ 120°); cation mass difference +76.87 Da (+36%) vs. mono-pyridinium analog |
| Conditions | Database substructure search of Sigma-Aldrich AldrichCPR catalog (accessed 2026-04-30) |
Why This Matters
For SAR or probe-design campaigns where precise nitrogen-atom positioning dictates target engagement, procurement of the 4-isomer is mandatory to avoid confounding regioisomeric effects.
